BenchChemオンラインストアへようこそ!

Estradiol undecylate

Pharmacokinetics Depot Formulation Long-Acting Injectable

Estradiol undecylate (EU) distinguishes itself as a long-acting estradiol prodrug with an 11-carbon ester chain (LogP ≈ 7.7). It provides 1-4 months of sustained estrogenic activity via a depot effect, making it an essential reference agent for novel LAI delivery systems and androgen suppression studies (91% T-reduction). Designed for researchers requiring validated in vivo longevity benchmarks.

Molecular Formula C29H44O3
Molecular Weight 440.7 g/mol
CAS No. 3571-53-7
Cat. No. B1671312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol undecylate
CAS3571-53-7
SynonymsAI3-52642;  AI3 52642;  AI352642;  Estradiol undecylate
Molecular FormulaC29H44O3
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1
InChIKeyTXHUMRBWIWWBGW-GVGNIZHQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Undecylate (CAS 3571-53-7): A Long-Chain Estradiol Ester for Depot Hormone Therapy and Sustained-Release Research


Estradiol undecylate (EU, E2U, CAS 3571-53-7), also known as estradiol undecanoate, is a synthetic estrogen ester and a long-acting prodrug of the natural estrogen, estradiol [1]. It is the 17-undecanoate ester of estradiol, characterized by an 11-carbon ester chain that confers high lipophilicity and a prolonged depot effect following intramuscular (IM) injection [2]. Historically marketed under brand names such as Delestrec and Progynon Depot 100, it has been utilized in clinical settings requiring sustained estrogenic activity, including the treatment of prostate cancer and, historically, as a component of hormone therapy [3]. Its primary differentiator lies in its exceptionally long duration of action relative to other clinically employed estradiol esters, making it a compound of interest for research into sustained-release hormone delivery and depot formulation strategies.

Why Estradiol Undecylate Cannot Be Directly Substituted with Other Estradiol Esters in Long-Acting Formulations


The selection of an estradiol ester is not a matter of simple potency equivalence; it is a decision driven by the desired release kinetics and duration of action. Estradiol esters are prodrugs that are inactive until enzymatic hydrolysis releases the active parent compound, estradiol [1]. The rate of this release, and consequently the duration of the clinical effect, is primarily determined by the ester's lipophilicity, which in turn is dictated by the length and structure of its fatty acid side chain [2]. Substituting a short-chain ester like estradiol valerate (C5) or a medium-chain ester like estradiol enanthate (C7) for the long-chain estradiol undecylate (C11) in a depot formulation will result in a markedly different pharmacokinetic profile, necessitating a drastically different injection frequency to maintain therapeutic estradiol levels. The quantitative differences in duration, lipophilicity, and pharmacodynamic outcomes detailed below underscore why these compounds are not therapeutically interchangeable.

Quantitative Evidence of Differentiation: Estradiol Undecylate vs. Comparators


Duration of Action: Estradiol Undecylate vs. Estradiol Valerate and Estradiol Cypionate

Estradiol undecylate demonstrates a significantly extended duration of action compared to the more commonly used estradiol valerate and estradiol cypionate. Following a single intramuscular injection, estradiol undecylate provides a clinically relevant duration of effect measured in months, whereas the comparators require administration every few weeks. This difference directly translates to a reduced dosing frequency. [1] [2] [3]

Pharmacokinetics Depot Formulation Long-Acting Injectable

Ester Chain Length and Lipophilicity: Estradiol Undecylate vs. Estradiol Enanthate and Estradiol Valerate

The prolonged duration of action of estradiol undecylate is a direct consequence of its physicochemical properties. Its undecylate ester chain contains 11 carbon atoms, making it more lipophilic than other common estradiol esters. This increased lipophilicity, measured by a high partition coefficient (LogP), results in a slower rate of release from the oily depot at the intramuscular injection site and a slower rate of hydrolysis. [1] [2]

Lipophilicity Prodrug Design Physicochemical Properties

Testosterone Suppression in Advanced Prostate Cancer: Estradiol Undecylate vs. Cyproterone Acetate

In a phase III randomized trial for advanced prostate cancer, a monthly intramuscular dose of 100 mg estradiol undecylate demonstrated superior suppression of serum testosterone compared to a weekly intramuscular dose of 300 mg cyproterone acetate (CPA). Estradiol undecylate reduced testosterone levels by approximately 91% from baseline, while CPA achieved a reduction of about 75%. [1]

Androgen Deprivation Therapy Prostate Cancer Pharmacodynamics

Duration of Estrogenic Effect in an Animal Model: Estradiol Undecylate vs. Oligomeric Estradiol Esters

In a classic ovariectomized rat model used to assess the duration of estrogenic activity, a single subcutaneous injection of estradiol undecylate provided a quantifiable and prolonged period of vaginal estrus. This model directly benchmarks the compound's depot effect in vivo against other experimental estrogen esters.

Preclinical Efficacy Ovariectomized Rat Model Sustained Release

Optimal Use Cases for Estradiol Undecylate in Research and Development


Benchmarking Ultra-Long-Acting Injectable (LAI) Depot Formulations

Due to its documented duration of action of 1-4 months following a single IM injection [1], estradiol undecylate serves as an ideal positive control or benchmark compound in preclinical and formulation studies of novel LAI technologies. Researchers can quantitatively compare the release kinetics and duration of new polymer-based depots, implants, or novel prodrugs against the well-characterized, months-long profile of estradiol undecylate. Its 11-carbon ester chain provides a structural reference point for designing new ester prodrugs with similarly high lipophilicity (LogP ≈ 7.7) [2].

Mechanistic Studies of Androgen Deprivation and Hormonal Feedback

The compound's demonstrated ability to suppress serum testosterone by approximately 91% in clinical trials [3] makes it a valuable tool for in vivo models studying the hypothalamic-pituitary-gonadal (HPG) axis feedback mechanisms and the effects of profound androgen deprivation. Its long-acting nature allows for sustained suppression in animal models without the need for frequent handling and dosing, reducing animal stress and experimental variability in longitudinal studies of prostate cancer, reproductive endocrinology, and hormonal carcinogenesis.

Preclinical Development of Sustained-Release Estrogen Therapies

In the ovariectomized rat model, a single 40 µg dose of estradiol undecylate induced vaginal estrus for 80 days , providing a robust, quantitative in vivo benchmark for estrogenic activity duration. This model is highly relevant for developing new therapies for estrogen deficiency (e.g., menopause, primary ovarian insufficiency) that aim to provide stable hormone levels over weeks or months. Estradiol undecylate can be used as a reference standard to assess the relative efficacy and duration of new transdermal patches, subcutaneous implants, or other sustained-release dosage forms.

Reference Standard for Analytical Method Development and Quality Control

With commercial availability at high purity (typically ≥99% ) and established analytical methods (e.g., HPLC with Newcrom R1 columns [4]), estradiol undecylate can be utilized as a reference standard for developing and validating quantitative assays for estradiol esters in complex matrices (e.g., plasma, tissue, pharmaceutical formulations). Its distinct retention time and mass spectrometric properties differentiate it from shorter-chain esters, facilitating the study of its unique pharmacokinetic and metabolic fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estradiol undecylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.